molecular formula C16H14O B11964296 1,4-Diphenyl-3-buten-2-one CAS No. 38661-84-6

1,4-Diphenyl-3-buten-2-one

Cat. No.: B11964296
CAS No.: 38661-84-6
M. Wt: 222.28 g/mol
InChI Key: QMDWBHJPUAOGHO-VAWYXSNFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-3-buten-2-one can be synthesized through a multi-step process involving the Grignard reaction. The synthesis begins with ethyl acetoacetate, which undergoes a series of reactions to form the final product. The key steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form complexes with metal ions, influencing enzymatic activities and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diphenyl-3-buten-2-one is unique due to its two phenyl rings, which confer distinct chemical and physical properties

Properties

CAS No.

38661-84-6

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(E)-1,4-diphenylbut-3-en-2-one

InChI

InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+

InChI Key

QMDWBHJPUAOGHO-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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